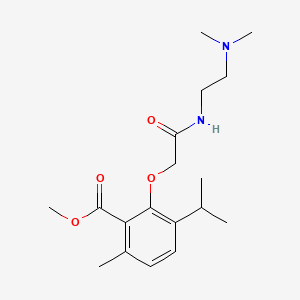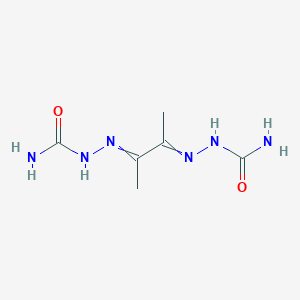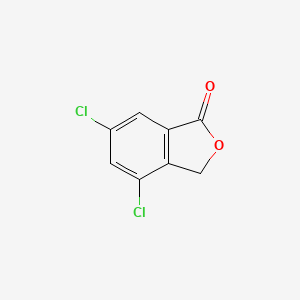
p-Methylaminopropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
p-Methylaminopropiophenone can be synthesized through several methods. One common approach involves the bromination of propiophenone followed by reaction with methylamine. This method yields the desired compound through a series of steps, including the formation of an intermediate bromopropiophenone .
Another method involves the continuous synthesis and resolution of optically pure alpha-methylaminopropiophenone from propiophenone or bromopropiophenone. This process includes resolution and purification steps to obtain the final product in a highly pure form .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also focuses on the recyclability of solvents and minimizing waste to enhance sustainability .
化学反応の分析
Types of Reactions
p-Methylaminopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide for oxidation, and reducing agents like hydrogen over platinum for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
p-Methylaminopropiophenone has a wide range of applications in scientific research:
作用機序
The mechanism of action of p-Methylaminopropiophenone involves its interaction with specific molecular targets and pathways. The compound acts as a precursor in the synthesis of ephedrine and pseudoephedrine, which are known to interact with adrenergic receptors in the body. These interactions lead to the stimulation of the central nervous system and other physiological effects .
類似化合物との比較
Similar Compounds
p-Methylaminopropiophenone is structurally similar to other compounds such as methcathinone, cathinone, and methamphetamine. These compounds share a common core structure but differ in their functional groups and specific chemical properties .
Uniqueness
What sets this compound apart is its specific substitution pattern and its role as an intermediate in the synthesis of important pharmaceuticals. Its unique chemical properties make it a valuable compound in various research and industrial applications .
特性
CAS番号 |
53033-82-2 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
1-[4-(methylamino)phenyl]propan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 |
InChIキー |
MPXOQEAPYGISHY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=C(C=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)






![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)





